molecular formula C16H19N5O B6428294 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2034633-70-8

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B6428294
CAS No.: 2034633-70-8
M. Wt: 297.35 g/mol
InChI Key: XRGGUCHPQDFZMB-UHFFFAOYSA-N
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Description

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often involves the coupling of the imidazole-pyrazine intermediate with cyclohex-3-ene-1-carboxylic acid under amide bond formation conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)20-9-11-21-10-8-19-15(21)14-12-17-6-7-18-14/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGGUCHPQDFZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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